2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a fluorophenoxy group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenoxy group, and the attachment of the hydrazide moiety. Common reagents used in these reactions include thionyl chloride, fluorophenol, and hydrazine hydrate. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, methyl ester
- 4-Pyridinecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester
Uniqueness
2-[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorophenoxy]-4-thiazolecarboxylic acid hydrazide is unique due to its combination of a thiazole ring, fluorophenoxy group, and hydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17FN4O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl N-[2-fluoro-4-[[4-(hydrazinecarbonyl)-1,3-thiazol-2-yl]oxy]phenyl]carbamate |
InChI |
InChI=1S/C15H17FN4O4S/c1-15(2,3)24-13(22)18-10-5-4-8(6-9(10)16)23-14-19-11(7-25-14)12(21)20-17/h4-7H,17H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
BWFDEBMMPXIEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC2=NC(=CS2)C(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.